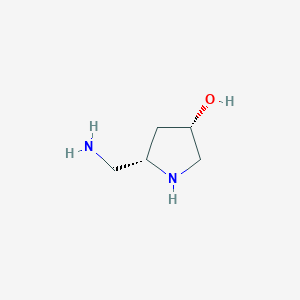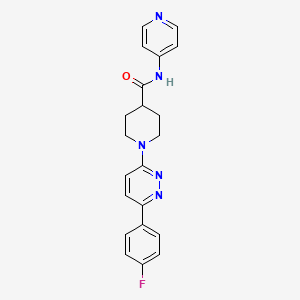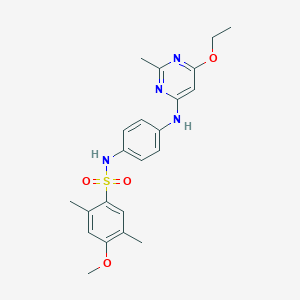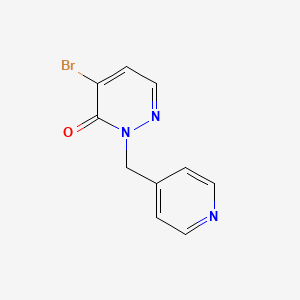
N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anion Coordination and Structural Orientation
The compound N1-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(4-methoxyphenyl)acetamide has been explored for its unique structural orientation and potential in anion coordination. Studies reveal that related amide derivatives exhibit stretched configurations and tweezer-like geometries, enabling them to form channel-like structures through self-assembly. This characteristic is particularly noted in the context of protonated perchlorate salts of similar compounds, showcasing the diversity of spatial orientations these molecules can adopt due to weak C–H⋯π and C–H⋯O interactions. Such structural flexibility is crucial for developing novel molecular architectures and understanding the mechanisms of molecular recognition and self-assembly processes (Kalita, Baruah, 2010).
Crystal Structure and Co-crystal Formation
Further research into the crystal structures and co-crystal formation with aromatic diols of quinoline derivatives containing amide bonds highlights the compound's ability to engage in complex molecular arrangements. The formation of co-crystals with 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene, in particular, demonstrates the compound's versatility in structural adaptation and potential applications in designing functional molecular materials. These findings contribute to a deeper understanding of the structural dynamics and potential applications of quinoline-derived amides in materials science (Karmakar, Kalita, Baruah, 2009).
N-Acetyldopamine Derivatives and Traditional Medicine Applications
The investigation into N-acetyldopamine (NADA) derivatives isolated from traditional Chinese medicine sources uncovers a range of compounds with potential biological significance. Among these, derivatives structurally related to the compound have been identified, suggesting a role in traditional therapeutic practices and offering insights into the bioactive compound profiles of medicinal materials. This research opens avenues for exploring the pharmacological potentials of NADA derivatives and their relevance in traditional medicine (Yang et al., 2015).
Pharmacological Studies and Synthetic Approaches
Synthetic and pharmacological studies of quinoline derivatives reveal the broad scope of chemical modifications and biological evaluations these compounds can undergo. Novel synthetic routes leading to quinoline derivatives with potential biological activities highlight the compound's versatility as a scaffold for developing therapeutic agents. This research underscores the significance of synthetic chemistry in advancing the study of quinoline-based compounds and their applications in medicine (Bhambi et al., 2010).
特性
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-22-18-10-7-16(13-15(18)6-11-20(22)24)21-19(23)12-14-4-8-17(25-2)9-5-14/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSXPVUGZKMLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2445598.png)
![N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2445599.png)
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2445600.png)


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2445604.png)


![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2445607.png)

![Methyl 3-[(4-chlorophenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2445610.png)

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2445619.png)
